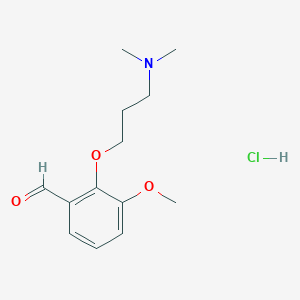
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with key intermediate steps. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was achieved in approximately 20% overall yield from 2,4-dihydroxybenzaldehyde, involving chromenylation and demethoxycarbonylation-alkylation reactions . Although the target compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride has been determined using various spectroscopic techniques and X-ray analysis . For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated, which shares the methoxybenzaldehyde moiety with the compound of interest . These techniques could be applied to determine the precise structure of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride. However, the reactivity of the methoxybenzaldehyde group, as seen in the synthesis of related compounds, suggests that the compound could undergo similar reactions, such as nucleophilic addition or condensation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride are not directly reported, the properties of structurally related compounds have been characterized. For example, spectroscopic studies provide information on the electronic and structural aspects, which can be correlated with physical properties like solubility and melting point . The presence of functional groups such as methoxy and dimethylamino in the compound suggests it would exhibit polar characteristics and potentially form hydrochloride salts, affecting its solubility in various solvents.
科学的研究の応用
Synthesis and Chemical Reactivity
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride and related compounds have demonstrated notable versatility in synthesis and chemical reactivity. Makhseed, Hassaneen, and Elnagdi (2007) investigated the coupling reaction of related compounds with arenediazonium chlorides, leading to a variety of products like oximes and triazole carbonitriles. These products can be further utilized for the synthesis of pyrazoles and arylazolopyrimidines, showcasing a wide range of potential applications in chemical synthesis (Makhseed, Hassaneen, & Elnagdi, 2007).
Crystal Structures and Hydrogen-Bonding Patterns
The compound's derivatives, particularly methoxybenzaldehyde oxime derivatives, have been studied for their crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) analyzed four such derivatives, revealing diverse arrangements and intermolecular hydrogen bonds. These findings not only provide insight into the structural characteristics of these compounds but also hint at their potential utility in materials science and crystal engineering (Gomes et al., 2018).
Synthesis of Hydrazone Compounds and Antibacterial Activities
He and Xue (2021) synthesized hydrazone compounds derived from the condensation reactions of related compounds, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities. The study highlighted one compound in particular as an effective antibacterial material, indicating the potential of these compounds in developing new antibacterial agents (He & Xue, 2021).
Catalytic Applications
The derivatives of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride have also found applications as catalysts. Hazra et al. (2015) discussed how certain Schiff base copper(II) complexes, synthesized from related compounds, served as efficient and selective catalysts in alcohol oxidation. These findings emphasize the potential of these compounds in catalysis and organic synthesis (Hazra et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFJBNXPHIOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)


![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)


![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)




